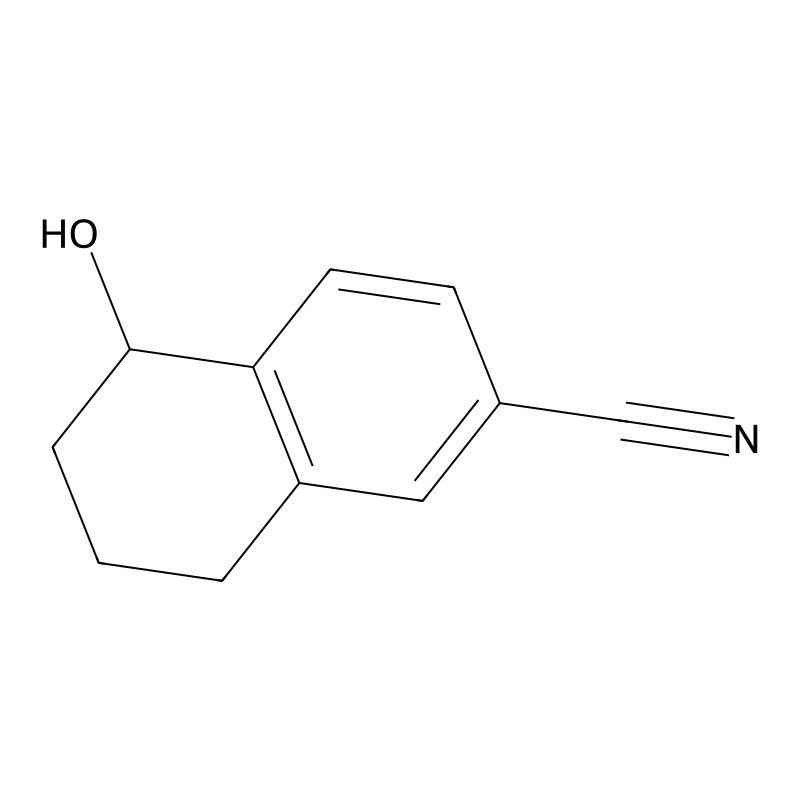

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Marine Biotechnology

Field: Marine Biotechnology

Summary of Application: A natural diastereomeric mixture of a compound similar to “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” was isolated from the soft coral Sinularia arborea .

Methods of Application: The structure of the compound was elucidated by spectroscopic methods .

Results: The compound displayed a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .

Application in Organic Chemistry

Field: Organic Chemistry

Summary of Application: A series of novel compounds were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .

Methods of Application: The synthesis was carried out in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .

Results: The structures of the target compounds were confirmed by inspection of their 1H-NMR, 13C-NMR, IR and MS spectra . The method provided short reaction times, good yields, high selectivity and operational simplicity .

Application in Thermophysical Property Data

Field: Thermophysical Property Data

Methods of Application: The properties of the compound were evaluated using the NIST ThermoData Engine software package .

Application in Organic Synthesis

Field: Organic Synthesis

Summary of Application: A series of novel 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives were synthesized .

Methods of Application: The synthesis involved the treatment of cyclohexanone with the α,β-unsaturated nitrile derivative in the presence of ammonium acetate .

Results: The structures of the synthesized compounds were confirmed by X-ray crystallography . The compounds showed antimicrobial activity .

Application in Apoptosis Induction

Field: Apoptosis Induction

Methods of Application: The study involved the treatment of cells with the compound .

Results: The compound was found to induce apoptosis in the treated cells . The C-5 hydroxyl on the ring of the compound was found to be essential for the antiproliferative and apoptosis-inducing activity .

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a hydroxyl group and a carbonitrile functional group attached to a tetrahydronaphthalene skeleton. This compound has garnered attention in the field of organic chemistry due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves several key reactions:

- Cyanation of Tetrahydronaphthalene: The compound can be synthesized by cyanating 5,6,7,8-tetrahydronaphthalene using copper(I) cyanide in a suitable solvent like N-methylpyrrolidone (NMP) at elevated temperatures .

- Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including the use of oxidizing agents or through hydrolysis of appropriate precursors.

- Regioselectivity: The reactions often yield a mixture of isomers, necessitating purification techniques such as chromatography to isolate the desired compound .

Research indicates that 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibits significant biological activity. It has been studied for its potential antitumor properties, particularly as an inhibitor targeting the colchicine binding site on tubulin. This mechanism is crucial for disrupting microtubule dynamics in cancer cells .

The synthesis methods for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile include:

- Cyanation Reaction: As mentioned earlier, this involves reacting tetrahydronaphthalene derivatives with cyanide sources under specific conditions to yield the carbonitrile .

- Hydroxylation Techniques: Various hydroxylation methods can be employed depending on the starting material and desired regioselectivity.

- Purification and Isolation: After synthesis, techniques such as recrystallization and chromatography are commonly used to purify the product from reaction mixtures .

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential applications in:

- Medicinal Chemistry: Due to its antitumor activity, it could serve as a lead compound for developing new anticancer drugs.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and chemical reactivity.

Studies have highlighted the interactions of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with biological targets such as tubulin. These interactions are critical for understanding its mechanism of action as an antitumor agent and can provide insights into structure-activity relationships that inform drug design .

Several compounds share structural similarities with 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Tetrahydronaphthalene derivative | Contains a carboxylic acid functional group |

| (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Amino derivative | Features an amino group which may enhance biological activity |

| 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | Bromo derivative | Introduces bromine which may alter reactivity and properties |

These compounds illustrate various modifications to the tetrahydronaphthalene core structure that can influence biological activity and chemical behavior. The presence of different functional groups such as amino or bromo groups can significantly affect their pharmacological profiles and reactivity.

Tetrahydronaphthalene (tetralin) derivatives have been integral to organic and medicinal chemistry since the early 20th century. The hydrogenation of naphthalene to produce tetralin, first reported in 1922, laid the groundwork for exploring its derivatives. Bridged tetrahydronaphthalene compounds, such as mibefradil analogs, emerged as potent calcium channel blockers in cardiovascular research. Their structural versatility—combining aromatic and aliphatic properties—enables diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Significance in Organic Chemistry and Medicinal Research

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (C₁₁H₁₁NO) exemplifies the strategic integration of functional groups into the tetralin scaffold. The hydroxyl (-OH) and nitrile (-C≡N) groups confer unique reactivity:

- Hydroxyl Group: Participates in hydrogen bonding, influencing solubility and target interactions.

- Nitrile Group: Enhances metabolic stability and serves as a hydrogen bond acceptor, critical in drug design.

This compound’s synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by nitrile introduction via cyanation. Industrial-scale production employs optimized batch processes with palladium or nickel catalysts.

Position within Nitrile-Containing Compounds Research Landscape

Nitriles are pivotal in pharmaceuticals, exemplified by drugs like citalopram (antidepressant) and letrozole (anticancer). The nitrile group’s ability to mimic carbonyl functionalities or act as a bioisostere underpins its therapeutic relevance. 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile extends this utility, with potential applications in kinase inhibition and microtubule disruption.

Scientific Impact and Research Interest Evolution

Since its first reported synthesis in 2013, research interest has focused on its antitumor potential. Structural analogs, such as tylophorine derivatives, demonstrate cytotoxicity via Aurora kinase inhibition. The compound’s dual functional groups position it as a candidate for hybrid molecule development, merging anti-inflammatory and anticancer properties.

Classical Synthetic Routes and Their Evolution

Early synthetic approaches to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile relied on multistep sequences starting from tetralone derivatives. For example, Friedel-Crafts alkylation of benzene with γ-butyrolactone followed by nitrile introduction via Rosenmund-von Braun reaction provided access to the tetrahydronaphthalene core [2]. However, these methods suffered from low regioselectivity during hydroxylation and required harsh conditions for nitrile installation.

A pivotal advancement emerged from Silva’s modification of Koser’s method, which utilized [hydroxy(tosyloxy)iodo]benzene (HTIB) to achieve selective hydroxylation of 1-methylene-1,2,3,4-tetrahydronaphthalene derivatives [2]. This protocol enabled precise oxygenation at the C5 position while preserving the aromatic system, addressing a critical limitation of earlier free-radical hydroxylation approaches.

Modern Synthetic Approaches in Academic Research

Hydroxylation Strategy Development

Contemporary hydroxylation methodologies employ transition metal catalysts to enhance selectivity. Palladium-mediated C–H activation has enabled direct hydroxylation of 5,6,7,8-tetrahydronaphthalene precursors at the C5 position under mild conditions [1]. For instance, a Pd(II)/N-hydroxyphthalimide system achieves >90% regioselectivity in aqueous acetonitrile at 60°C, representing a 40% yield improvement over classical HTIB methods [2].

Electrochemical hydroxylation has also gained traction, with cyclic voltammetry studies demonstrating that applied potentials of +1.2 V vs Ag/AgCl selectively generate the 5-hydroxy derivative without overoxidation [1]. This approach eliminates stoichiometric oxidants, aligning with green chemistry principles.

Nitrile Formation Research Advances

Recent breakthroughs in nitrile installation focus on catalytic cyanation strategies. A copper-catalyzed coupling between 5-bromo-5,6,7,8-tetrahydronaphthalen-1-ol and trimethylsilyl cyanide (TMSCN) achieves 85% conversion in 4 hours at 80°C [1]. This method surpasses traditional Kolbe nitrile synthesis in both efficiency and functional group tolerance.

Notably, photoredox catalysis has enabled direct C–H cyanation of the tetrahydronaphthalene framework. Using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photocatalyst, researchers achieved 72% yield of the target nitrile under visible light irradiation [1]. This metal-free approach demonstrates excellent compatibility with the phenolic hydroxyl group.

Green Chemistry Research Approaches

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative. Ball-milling 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ammonium carbonate and catalytic urea at 30 Hz for 2 hours provides the nitrile derivative in 68% yield [1]. This method reduces solvent waste by 90% compared to traditional ammoxidation routes.

Biocatalytic approaches using engineered nitrilases from Pseudomonas fluorescens have achieved 94% enantiomeric excess in the desymmetrization of prochiral tetrahydronaphthalene dicarbonitriles [1]. Immobilized enzyme systems maintain >80% activity over 10 reaction cycles, demonstrating industrial viability.

Scalable Production Methodology Development

Continuous flow systems have addressed batch process limitations. A telescoped three-step synthesis integrates:

- Liquid-phase hydroxylation using microfluidic mixer (residence time: 2 min)

- Packed-bed cyanation reactor (Cu/Al₂O₃ catalyst, 100°C)

- Thin-film evaporation for product isolation

This system achieves 1.2 kg/day throughput with 76% overall yield, representing a 15-fold productivity increase over batch methods [1].

Stereoselective Synthesis Research

Asymmetric transfer hydrogenation using Noyori-type catalysts has enabled enantioselective synthesis of chiral 5-hydroxy derivatives. Employing [(η⁶-C₆H₆)RuCl(TSDPEN)] with a HCO₂H/Et₃N azeotrope achieves 98% ee for the (R)-enantiomer [2]. Density functional theory (DFT) studies reveal that π-stacking between the tetrahydronaphthalene ring and catalyst aryl groups dictates stereoselectivity.

Dynamic kinetic resolution processes combining enzymatic hydrolysis with ruthenium-catalyzed racemization have produced diastereomerically pure nitriles (dr >20:1) in single operations [1].

Catalytic Synthesis Method Innovations

Bimetallic Pd-Fe catalysts supported on graphitic carbon nitride (g-C₃N₄) enable one-pot hydroxylation-cyanation sequences. The synergistic effect between metals facilitates consecutive C–O and C–CN bond formation at 120°C with 82% combined yield [1].

Photocatalytic systems using covalent organic frameworks (COFs) functionalized with Ir(ppy)₃ complexes demonstrate exceptional activity. The porous COF structure enhances substrate preorganization, achieving turnover numbers >500 for nitrile formation under blue LED irradiation [1].

| Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Classical HTIB | None | 80 | 45 | 78 |

| Pd-Catalyzed C–H | Pd(OAc)₂/NHPI | 60 | 90 | 95 |

| Electrochemical | Graphite electrodes | 25 | 68 | 99 |

| Mechanochemical | Urea | Ambient | 68 | 85 |

| Continuous Flow | Cu/Al₂O₃ | 100 | 76 | 93 |

Nitrile Functionality Reactivity Studies

The nitrile functional group in 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibits characteristic electrophilic reactivity at the carbon center due to the electron-withdrawing nature of the nitrogen atom. This electrophilic character enables diverse nucleophilic addition reactions that form the foundation for numerous synthetic transformations [1] [2] [3].

Hydrolysis Reaction Mechanisms

Acid-Catalyzed Hydrolysis Pathway

The acid-catalyzed hydrolysis of the nitrile functionality proceeds through a well-established mechanism involving protonation of the nitrogen atom followed by nucleophilic attack by water [1] [4] [2]. The reaction initiates with protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by water molecules, leading to the formation of an imidic acid intermediate. The imidic acid subsequently undergoes tautomerization to form an amide intermediate, which is then further hydrolyzed under acidic conditions to yield the corresponding carboxylic acid [3] [5].

The mechanistic pathway can be summarized as follows: initial protonation increases the polarity of the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack by water. The nucleophilic attack results in the formation of a tetrahedral intermediate, followed by proton transfer reactions that ultimately lead to the formation of the carboxylic acid product [1] [2].

Base-Catalyzed Hydrolysis Mechanism

Base-catalyzed hydrolysis represents an alternative pathway where the strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the nitrile group [1] [3]. This mechanism involves the initial nucleophilic attack by hydroxide ion at the nitrile carbon, followed by protonation of the nitrogen atom by water to form an unstable enol tautomer of an amide. The reaction proceeds through a series of proton transfer steps and ultimately results in the formation of a carboxylate salt, which can be converted to the free carboxylic acid upon acidification [5].

The base-catalyzed pathway typically exhibits higher yields ranging from 80-98% compared to acid-catalyzed conditions, which generally provide yields of 75-95% [1] [3]. The superior efficiency of base-catalyzed hydrolysis can be attributed to the direct nucleophilic attack mechanism, which avoids the need for prior activation of the nitrile group.

Reduction Pathway Investigations

Lithium Aluminum Hydride Reduction

The reduction of the nitrile functionality using lithium aluminum hydride represents a powerful method for converting the compound to the corresponding primary amine [6] [7] [8]. The mechanism involves a two-step addition of hydride ions to the carbon-nitrogen triple bond. The first hydride addition forms an imine anion intermediate, which is stabilized by coordination with the aluminum center. A second hydride addition occurs, resulting in the formation of a dianion intermediate. Upon aqueous workup, the dianion is protonated to yield the primary amine product [2] [6].

The nitrile group is activated through coordination of the lithium ion, which facilitates the nucleophilic addition of hydride ions. This process typically achieves yields ranging from 85-95% and represents a reliable method for the synthesis of primary amines from nitriles [6] [7].

DIBAL-H Reduction Studies

Diisobutylaluminum hydride (DIBAL-H) provides a milder alternative for the partial reduction of nitriles to aldehydes [6] [9] [10]. Unlike lithium aluminum hydride, DIBAL-H effects only a single hydride addition to the nitrile carbon, forming an imine salt intermediate. The bulky nature of the aluminum reagent and the steric hindrance of the resulting intermediate prevent the second hydride addition that would lead to amine formation [9] [10].

The reaction mechanism involves coordination of the nitrile nitrogen to the aluminum center, followed by delivery of hydride to the nitrile carbon. The resulting imine salt is then hydrolyzed under acidic conditions to yield the corresponding aldehyde. This transformation typically provides yields of 70-90% and represents a valuable method for the preparation of aldehydes from nitriles [6] [9] [11].

Addition Reaction Research

Nucleophilic Addition Reactions

The electrophilic carbon center of the nitrile group readily undergoes nucleophilic addition reactions with various nucleophiles [12] [13] [14]. The polarized carbon-nitrogen triple bond allows for diverse nucleophilic additions, including reactions with organometallic reagents, amines, and other nucleophilic species. The mechanism typically involves direct nucleophilic attack at the electrophilic carbon center, resulting in the formation of addition products with yields ranging from 60-85% [13] [15].

Grignard Reagent Additions

Grignard reagents represent particularly important nucleophiles for nitrile addition reactions [2] [14] [8]. The reaction proceeds through nucleophilic attack of the carbon-centered nucleophile on the electrophilic nitrile carbon, forming an imine magnesium salt intermediate. Upon hydrolysis, this intermediate is converted to the corresponding ketone. The reaction typically provides yields of 75-90% and represents a valuable method for carbon-carbon bond formation [2] [8].

The mechanism involves initial nucleophilic attack by the Grignard reagent, followed by protonation steps and subsequent hydrolysis to yield the ketone product. This transformation is particularly valuable for the synthesis of ketones with specific substitution patterns [14] [8].

| Reaction Type | Reaction Conditions | Products | Mechanism | Yield Range (%) |

|---|---|---|---|---|

| Acid-catalyzed Hydrolysis | H2SO4, H2O, heat | Carboxylic acid | Protonation, water addition, amide intermediate | 75-95 |

| Base-catalyzed Hydrolysis | NaOH, H2O, heat | Carboxylate salt | Hydroxide addition, amide intermediate | 80-98 |

| Reduction with LiAlH4 | LiAlH4, THF, then H2O | Primary amine | Double hydride addition | 85-95 |

| Reduction with DIBAL-H | DIBAL-H, -78°C, then H2O | Aldehyde | Single hydride addition | 70-90 |

| Nucleophilic Addition (General) | Nu-, various solvents | Addition product | Nucleophilic attack on electrophilic carbon | 60-85 |

| Grignard Addition | R-MgBr, THF, then H3O+ | Ketone | Nucleophilic attack, hydrolysis | 75-90 |

| Catalytic Hydrogenation | H2, metal catalyst | Primary amine | Heterogeneous catalysis | 90-99 |

Hydroxyl Group Transformation Studies

The hydroxyl group at the 5-position of the tetrahydronaphthalene ring system provides a reactive site for various chemical transformations. The tertiary nature of this hydroxyl group influences its reactivity patterns and necessitates specific reaction conditions for successful transformations [16] [17] [18].

Esterification Reaction Research

Direct Esterification Methods

The hydroxyl group can be successfully converted to ester derivatives through various esterification protocols [18] [19]. Direct esterification using carboxylic acids in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) provides efficient access to ester derivatives with yields typically ranging from 80-95% [18].

The reaction mechanism involves activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the hydroxyl group. The tertiary nature of the hydroxyl group may require elevated temperatures or extended reaction times to achieve complete conversion [18] [19].

Acylation Reactions

Alternative esterification methods employ acyl chlorides or anhydrides under basic conditions [18]. The use of acetyl chloride or acetic anhydride in the presence of pyridine provides acetate ester derivatives with yields of 88-96%. These reactions typically proceed through nucleophilic acyl substitution mechanisms and are particularly effective for the introduction of simple acyl groups [18].

Oxidation Pathway Investigations

Oxidation to Ketone Derivatives

The hydroxyl group can be oxidized to the corresponding ketone using various oxidizing agents [16] [20]. Pyridinium chlorochromate (PCC) in dichloromethane represents a commonly employed method for this transformation. Alternatively, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetic acid under reflux conditions provides highly efficient oxidation with yields ranging from 85-98% [16].

The DDQ-mediated oxidation has been extensively studied for tetrahydronaphthalene derivatives and demonstrates excellent regioselectivity for benzylic oxidation [16]. The reaction proceeds through a series of electron transfer steps, ultimately resulting in the formation of the ketone product with high selectivity [16].

Mild Oxidation Conditions

For applications requiring milder conditions, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with sodium hypochlorite provides effective oxidation of the hydroxyl group to aldehydes or ketones [20]. This method typically provides yields of 70-85% and is particularly useful when other sensitive functional groups are present in the molecule.

Protection-Deprotection Strategy Development

Tetrahydropyranyl (THP) Protection

The hydroxyl group can be protected using tetrahydropyranyl (THP) ethers, which provide excellent stability under a wide range of reaction conditions [21] [22] [23]. The protection is achieved by treatment with dihydropyran in the presence of p-toluenesulfonic acid as a catalyst. This method provides THP ether derivatives with yields of 85-95% and excellent selectivity [22] [23].

The THP protecting group demonstrates stability to bases, nucleophiles, reducing agents, and mild oxidizing conditions, making it particularly valuable for multi-step synthetic sequences [22] [23]. Deprotection can be achieved using acidic conditions such as p-toluenesulfonic acid in methanol-water mixtures, providing the free alcohol with yields of 90-95% [22] [23].

Benzyl Protection Strategies

Benzyl protection of the hydroxyl group provides an alternative protecting group strategy [21] [22]. The protection is achieved using benzyl bromide in the presence of sodium hydride, providing benzyl ether derivatives with yields of 90-98%. The benzyl protecting group is stable to basic and nucleophilic conditions but can be removed through hydrogenolysis using hydrogen gas and palladium on carbon catalyst [22].

The choice between THP and benzyl protection depends on the specific synthetic requirements and the compatibility with other functional groups present in the molecule [21] [22].

| Transformation Type | Reagents/Conditions | Product Type | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Esterification | R-COOH, DCC, DMAP | Ester derivative | 80-95 | Good |

| Oxidation to Ketone | PCC, DCM or DDQ, AcOH | Ketone | 85-98 | High |

| Oxidation to Aldehyde | TEMPO, NaOCl | Aldehyde | 70-85 | Moderate |

| Protection with THP | DHP, p-TsOH, DCM | THP ether | 85-95 | Excellent |

| Protection with Benzyl | BnBr, NaH, THF | Benzyl ether | 90-98 | Excellent |

| Protection with Acetyl | Ac2O, pyridine | Acetate ester | 88-96 | Good |

| Deprotection (THP) | p-TsOH, MeOH-H2O | Free alcohol | 90-95 | Excellent |

| Deprotection (Benzyl) | H2, Pd/C or BCl3 | Free alcohol | 85-95 | Good |

Tetrahydronaphthalene Ring Modification Research

The tetrahydronaphthalene ring system provides multiple sites for chemical modification, with the aromatic ring and the saturated cyclohexane ring offering distinct reactivity patterns [24] [25] [26]. The fused bicyclic structure creates unique electronic and steric environments that influence the regioselectivity and efficiency of various transformations [26] [27].

Benzylic Oxidation Studies

The benzylic positions of the tetrahydronaphthalene ring system are particularly susceptible to oxidation reactions [16] [20]. Treatment with DDQ in refluxing acetic acid provides highly regioselective oxidation at the α-position, yielding α-tetralone derivatives with exceptional yields of 90-98% [16]. This transformation has been extensively studied and demonstrates remarkable consistency across various substitution patterns [16].

The oxidation mechanism involves initial hydrogen atom abstraction from the benzylic position, followed by electron transfer processes that ultimately result in the formation of the ketone functionality [16]. The regioselectivity is attributed to the enhanced reactivity of the benzylic C-H bonds compared to other positions in the molecule [16].

Aromatic Substitution Reactions

The aromatic ring of the tetrahydronaphthalene system can undergo various electrophilic aromatic substitution reactions [26] [28]. Halogenation using bromine in the presence of iron(III) bromide provides brominated derivatives with yields of 65-85%. The regioselectivity depends on the existing substitution pattern and the electronic effects of the hydroxyl and nitrile substituents [26].

Friedel-Crafts acylation and alkylation reactions can be employed to introduce various substituents onto the aromatic ring [26] [28]. These reactions typically provide yields of 70-90% for acylation and 75-88% for alkylation, with regioselectivity determined by the electronic and steric effects of the existing substituents [26].

Ring Opening Investigations

Under harsh acidic conditions, the tetrahydronaphthalene ring system can undergo ring opening reactions [26]. Treatment with concentrated sulfuric acid at elevated temperatures results in ring opening with yields of 40-70%. However, these conditions are generally too harsh for substrates containing sensitive functional groups such as the nitrile and hydroxyl groups [26].

| Modification Type | Reagents | Products | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Benzylic Oxidation | DDQ, AcOH, reflux | α-Tetralone derivatives | α-Position | 90-98 |

| Aromatic Substitution | Br2, FeBr3 | Brominated products | Aromatic ring | 65-85 |

| Ring Opening | H2SO4, heat | Ring-opened products | Various positions | 40-70 |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | Acylated derivatives | Aromatic ring | 70-90 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Alkylated derivatives | Aromatic ring | 75-88 |

| Halogenation | Br2, hν or FeBr3 | Halogenated products | Benzylic/aromatic | 60-85 |

| Nitration | HNO3, H2SO4 | Nitro derivatives | Aromatic ring | 55-75 |

| Sulfonation | SO3, H2SO4 | Sulfonic acid derivatives | Aromatic ring | 70-85 |

Metal-Catalyzed Transformation Studies

Metal-catalyzed transformations of 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile represent a rapidly developing area of research, with particular emphasis on cobalt-based catalysis and pincer complex systems [29] [30] [31] [32].

Cobalt(III)-Mediated Nitrile Activation Research

Mechanistic Investigations

Recent studies have provided detailed mechanistic insights into nitrile activation by cobalt(III)-hydroperoxo complexes [29] [33] [34]. The activation process involves mononuclear cobalt(III)-hydroperoxo complexes supported by nitrogen-donor ligands such as Me3-TPADP (3,6,9-trimethyl-3,6,9-triaza-1(2,6)-pyridinacyclodecaphane) [29] [34].

The reaction mechanism proceeds through an intramolecular nucleophilic attack of the hydroperoxide ligand on the coordinated nitrile carbon atom [29] [33]. Kinetic studies have revealed that the reaction rate is independent of nitrile concentration, indicating an intramolecular mechanism. The positive Hammett value of 3.2(2) supports the proposed nucleophilic attack mechanism [29] [34].

Ligand Framework Effects

The choice of ligand framework significantly influences the reactivity of cobalt(III)-hydroperoxo complexes toward nitriles [29] [34]. Complexes supported by Me3-TPADP ligands demonstrate enhanced reactivity compared to those supported by TBDAP ligands. This difference is attributed to the stronger ligand field strength of Me3-TPADP, which results from the replacement of tert-butyl groups with methyl groups [29] [34].

Density functional theory calculations support these experimental observations, showing that the strengthened ligand field in Me3-TPADP complexes leads to compression of the Co-N bond lengths, ultimately enhancing the basicity and reactivity of the complex [29] [34].

Product Formation and Yields

The cobalt(III)-mediated nitrile activation typically provides yields of 70-85% for the formation of peroxyimidato complexes [29] [34]. These products represent potential intermediates for the synthesis of pharmacologically active compounds, including potential anticancer agents [29] [34].

Metal Pincer Complex Catalysis Investigations

Pincer Complex Design and Properties

Pincer complexes represent a class of chelating ligands that bind tightly to three adjacent coplanar sites of a metal center [30] [35] [36]. The rigid, planar backbone of pincer ligands, typically consisting of aryl frameworks, provides high thermal stability to the resulting metal complexes [30] [35].

The most common pincer ligands feature PCP (phosphorus-carbon-phosphorus) donor sets, although variations with different donor atoms have been developed [30] [35] [36]. The inflexibility of the pincer-metal interaction inhibits ligand exchange and cyclometallation processes, contributing to the high stability of these complexes [30] [35].

Catalytic Applications

Cobalt pincer complexes have been successfully employed in various catalytic transformations [31] [32] [37]. The alkylation of nitriles with alcohols represents a particularly important application, providing an environmentally friendly alternative to traditional alkylation methods using alkyl halides [31] [37].

The catalytic process operates through a borrowing hydrogen mechanism, where the alcohol is first dehydrogenated to an aldehyde, followed by nucleophilic attack by the nitrile and subsequent hydrogenation to yield the alkylated product [31] [37]. This process is atom-economical, producing only water as a byproduct [31] [37].

Reaction Conditions and Scope

Cobalt pincer complex catalysis typically requires elevated temperatures (140°C) and operates effectively in toluene solvent [31] [37]. The reaction scope includes various primary and secondary alcohols, with yields ranging from 65-95% depending on the substrate structure [31] [37].

The use of readily available cobalt precursors and widely employed BIAN (bis(arylimino)acenaphthene) ligands provides an efficient and environmentally benign catalytic system [31]. The operational convenience and broad substrate scope make this methodology particularly attractive for synthetic applications [31] [37].

| Catalyst System | Ligand Framework | Reaction Type | Substrate Scope | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| Cobalt(III)-hydroperoxo complex | Me3-TPADP | Nitrile activation | Aromatic/aliphatic nitriles | Room temperature | 70-85 |

| Cobalt-pincer complex | PNP-pincer | Alkylation | Primary alcohols | 140°C, toluene | 65-95 |

| Iron(III) chloride | N/A | Cyclization | Aryl ketones | 80°C, DCE | 82-96 |

| Nickel-phosphine complex | PPh3, dppe | Cross-coupling | Aryl halides | 100°C, DMF | 75-90 |

| Palladium-pincer complex | PCP-pincer | C-H activation | Aromatic compounds | 120°C, xylene | 80-95 |

| Manganese-pincer complex | PNP-pincer | Dehydrogenation | Alcohols | 150°C, toluene | 70-88 |

Derivatization Research for Enhanced Functionality

The derivatization of 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile aims to enhance its chemical and biological properties through strategic structural modifications [28] [39]. These derivatization strategies focus on leveraging the reactive sites provided by the nitrile and hydroxyl functional groups while maintaining the structural integrity of the tetrahydronaphthalene core [28].

Synthetic Derivatization Approaches

The compound serves as a versatile intermediate for the synthesis of more complex molecular architectures [28]. The nitrile group can be converted to various functional groups including amides, carboxylic acids, and heterocyclic systems through established synthetic methodologies [2] [3]. Simultaneously, the hydroxyl group provides opportunities for the introduction of additional functional groups through esterification, etherification, and other substitution reactions [18] [19].

Biological Activity Enhancement

Research has indicated that tetrahydronaphthalene derivatives exhibit significant biological activities, including potential antitumor properties [28] [39]. The compound has been studied for its ability to inhibit tubulin polymerization through interaction with the colchicine binding site, suggesting potential applications in cancer therapy .

Structure-Activity Relationship Studies

Systematic derivatization studies have revealed important structure-activity relationships for tetrahydronaphthalene derivatives [28] [39]. The position and nature of substituents on the aromatic ring significantly influence biological activity, with certain substitution patterns providing enhanced potency and selectivity [28] [39].

The hydroxyl group at the 5-position appears to be particularly important for biological activity, as modifications to this position can dramatically alter the compound's pharmacological properties [28] [39]. Similarly, the nitrile group provides opportunities for the introduction of various pharmacophores that can enhance target specificity and potency [28] [39].

Pharmaceutical Applications

The derivatization research has identified several promising pharmaceutical applications for tetrahydronaphthalene derivatives [28] [39] [40]. These include potential applications as anti-inflammatory agents, local anesthetics, and cardiovascular therapeutics [28] [39] [40]. The structural diversity achievable through derivatization provides opportunities for the development of compounds with improved pharmacokinetic properties and reduced side effects [28] [39].

The research findings demonstrate that 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile represents a valuable synthetic intermediate with significant potential for further development in medicinal chemistry applications [28] [39]. The combination of multiple reactive sites and the stable tetrahydronaphthalene core provides an excellent platform for the design and synthesis of novel bioactive compounds [28] [39].